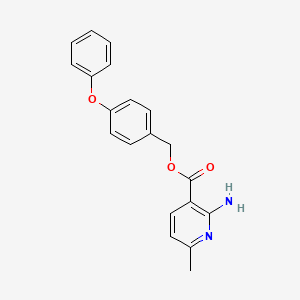

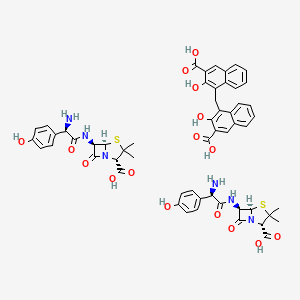

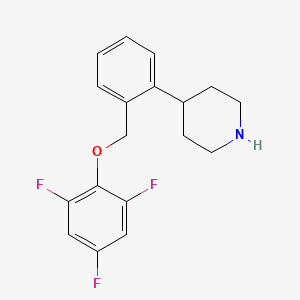

![molecular formula C15H12ClNO B605561 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine CAS No. 80306-38-3](/img/structure/B605561.png)

7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine is a derivative of oxazine, a heterocyclic organic compound . Oxazines contain one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The derivatives of oxazine, such as the one you mentioned, are also referred to as oxazines .

Synthesis Analysis

The synthesis of oxazine derivatives involves the reaction of phenols, formaldehyde, and primary amines . This reaction, when heated to approximately 200°C, polymerizes to produce polybenzoxazine networks . A specific synthesis method for 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine was not found in the available resources.Molecular Structure Analysis

Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds . The tolyl group in the compound you mentioned is a functional group related to toluene . It has the general formula CH3C6H4−R .Chemical Reactions Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using Flash Vacuum Pyrolysis (FVP) . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically . It exists in solution entirely as the 4 H-isomer .Wissenschaftliche Forschungsanwendungen

Medicine: Therapeutic Agent Synthesis

“AR-7” has potential applications in the synthesis of therapeutic agents due to its heterocyclic structure, which is a common motif in pharmacologically active compounds . Its oxazine ring can be modified to produce derivatives with varying biological activities, potentially leading to the development of new medications.

Agriculture: Pesticide Development

In agriculture, “AR-7” could be utilized in the design of novel pesticides. The structural complexity of oxazines allows for the creation of compounds that may interact specifically with biological targets in pests, offering a route to more efficient and environmentally friendly pesticides .

Industry: Polymer Synthesis

The oxazine ring of “AR-7” is relevant in industrial applications, particularly in the synthesis of polybenzoxazines. These polymers are known for their high performance, including enhanced mechanical properties and flame resistance, making them suitable for aerospace and electronics applications .

Environmental Science: Pollutant Degradation

“AR-7” could be investigated for its role in the degradation of environmental pollutants. Its chemical structure may allow it to participate in reactions that break down harmful organic compounds, contributing to cleaner and safer ecosystems .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, “AR-7” may serve as a scaffold for developing enzyme inhibitors. By attaching different functional groups to the oxazine core, researchers can create inhibitors that may regulate enzymatic activity crucial for various diseases .

Pharmacology: Drug Delivery Systems

The unique structure of “AR-7” might be exploited in the development of drug delivery systems. Its ability to form stable, yet biodegradable polymers can be beneficial for creating controlled-release formulations for various drugs .

Analytical Chemistry: Chromatographic Techniques

“AR-7” could be used in analytical chemistry as a component in chromatographic techniques. Its distinct chemical properties might aid in the separation of complex mixtures, improving the accuracy and efficiency of chemical analysis .

Material Science: Advanced Composite Materials

Finally, in material science, “AR-7” can contribute to the creation of advanced composite materials. Its structural features may enhance the interaction with other materials, leading to composites with superior qualities for construction and manufacturing .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that oxazine derivatives, such as ar-7, can serve as functional kernels to construct single-molecule switches . These switches are a central research target in molecular electronics .

Mode of Action

AR-7, as an oxazine derivative, is theoretically demonstrated to switch single-molecule junctions between a low-conducting and a high-conducting state when linking appropriate conjugated molecules to carbon electrodes . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Biochemical Pathways

The de/rehydrogenation of 1,4-oxazine linkers, like ar-7, is known to efficiently switch single-molecule junctions between different conducting states .

Result of Action

The primary result of AR-7’s action is the switching of single-molecule junctions between different conducting states . This could have potential applications in the field of molecular electronics .

Action Environment

The environment can significantly influence the action, efficacy, and stability of AR-7. For instance, the process of de/rehydrogenation of 1,4-oxazine linkers, like AR-7, is influenced by the presence of carbon electrodes . Additionally, the presence of an electrostatic gate field can control the proton transfer process, allowing specific conductance states to be selected .

Eigenschaften

IUPAC Name |

7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOZLTFXYGHZPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine | |

CAS RN |

80306-38-3 |

Source

|

| Record name | 80306-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.